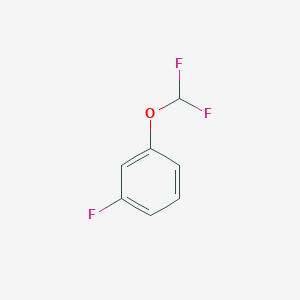

1-(Difluoromethoxy)-3-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWMIFLESYALQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Difluoromethoxy)-3-fluorobenzene molecular weight and formula

An In-Depth Technical Guide to 1-(Difluoromethoxy)-3-fluorobenzene for Advanced Research and Development

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic intermediate of significant interest to the pharmaceutical and agrochemical industries. The document details its fundamental physicochemical properties, outlines a standard synthetic methodology, and explores its applications in modern drug discovery. Emphasis is placed on the strategic role of the difluoromethoxy (–OCF₂H) and fluoro (–F) moieties in modulating molecular properties to enhance therapeutic potential. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile building block.

Introduction: The Strategic Value of Fluorinated Scaffolds

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[1][2] The difluoromethoxy (–OCF₂H) group, in particular, has emerged as a valuable substituent in drug design. It serves as a bioisostere for other functional groups like hydroxyl or methyl, while offering distinct advantages such as increased lipophilicity and metabolic stability.[3][4]

This compound (CAS No. 34888-08-9) is a key building block that combines the benefits of the –OCF₂H group with an additional fluorine atom on the aromatic ring. This dual functionalization provides medicinal chemists with a powerful tool to modulate properties such as membrane permeability, binding affinity to target proteins, and resistance to metabolic degradation.[5][6] This guide delves into the core technical aspects of this compound, providing the necessary information for its effective application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.

Core Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃O | [7] |

| Molecular Weight | 162.11 g/mol | [7] |

| CAS Number | 34888-08-9 | [7] |

| Appearance | Colorless to light yellow liquid | [7] |

| Predicted Boiling Point | 129.9 ± 30.0 °C | [7] |

| Predicted Density | 1.257 ± 0.06 g/cm³ | [7] |

Expected Spectroscopic Signature

While specific spectra are dependent on experimental conditions, the expected characteristics for this compound are as follows:

-

¹H NMR: The spectrum would be characterized by a triplet in the region of 6.5-7.5 ppm for the proton of the difluoromethoxy group (–OCF₂H ), with coupling to the two fluorine atoms. The aromatic protons would appear as complex multiplets in the aromatic region (approx. 7.0-7.5 ppm).

-

¹³C NMR: The carbon of the difluoromethoxy group (–OC F₂H) would appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons would show characteristic shifts, with those bonded to fluorine exhibiting C-F coupling.

-

¹⁹F NMR: Two distinct signals would be expected. One for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethoxy group (–OCF₂ H), which would appear as a doublet due to coupling with the proton.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 162.11. Common fragmentation patterns would involve the loss of the difluoromethyl radical or other fragments from the aromatic ring.

Synthesis and Mechanism

The synthesis of difluoromethoxyarenes is commonly achieved through the reaction of a corresponding phenol with a source of difluorocarbene (:CF₂).[8] A prevalent and practical method utilizes chlorodifluoromethane (CHClF₂) or fluoroform (CHF₃) as the carbene precursor in the presence of a base.

Proposed Synthetic Pathway

The synthesis of this compound typically proceeds from 3-fluorophenol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 3-Fluorophenol

This protocol describes a representative procedure for the difluoromethoxylation of 3-fluorophenol.

Materials:

-

3-Fluorophenol

-

Sodium Hydroxide (NaOH)

-

Chlorodifluoromethane (CHClF₂)

-

Dioxane

-

Water (deionized)

-

Pressure-rated reaction vessel

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve 3-fluorophenol (1 equivalent) and sodium hydroxide (2-3 equivalents) in a biphasic solvent system of dioxane and water.

-

Causality: The biphasic system facilitates the reaction between the aqueous base, the organic phenol, and the gaseous carbene precursor. The base deprotonates the phenol to form the more nucleophilic phenoxide.

-

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Reagent Addition: Cool the mixture in an ice bath and carefully introduce chlorodifluoromethane (CHClF₂) gas into the vessel.

-

Mechanism: In the presence of a strong base, CHClF₂ undergoes alpha-elimination to generate the highly reactive difluorocarbene intermediate (:CF₂).

-

-

Reaction: Slowly warm the vessel to room temperature and then heat to 50-70°C. Maintain the reaction under pressure for several hours, monitoring the consumption of the starting material by an appropriate method (e.g., TLC or GC-MS).

-

Self-Validation: The progress of the reaction can be tracked by observing the disappearance of the 3-fluorophenol spot/peak and the appearance of a new, less polar product spot/peak.

-

-

Workup: After cooling the vessel to room temperature, carefully vent the excess gas. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Role in Drug Discovery and Development

The structural features of this compound make it a highly valuable scaffold for tuning the properties of drug candidates.

Caption: Influence of fluorinated groups on drug properties.

-

Metabolic Stability: The difluoromethoxy group can block potential sites of metabolic oxidation by cytochrome P450 enzymes, a common strategy to increase a drug's half-life and reduce its required dosage.[1][5]

-

Lipophilicity and Permeability: The –OCF₂H group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[3] This is particularly crucial for drugs targeting the central nervous system.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine substituents can lower the pKa of nearby basic functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its solubility and target engagement.

-

Conformational Control: The steric and electronic properties of the fluorinated groups can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its binding affinity to a target receptor.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: This compound is classified as a highly flammable liquid and vapor.[7][9] It is also known to cause skin and eye irritation and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[9][10] Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for addressing common challenges in drug discovery. Its unique combination of a difluoromethoxy group and a fluorine-substituted aromatic ring provides a robust platform for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and application, empowering researchers to leverage this valuable building block in the pursuit of next-generation pharmaceuticals and agrochemicals.

References

-

1,3-DIFLUOROBENZENE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016-05-27). Available at: [Link]

-

The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

(Difluoromethoxy)benzene | C7H6F2O | CID 68015 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

SAFETY DATA SHEET - ACROS ORGANICS. (2025-12-21). Available at: [Link]

-

Fluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2024-08-23). Agilent Technologies. Available at: [Link]

-

1-(Dichloromethyl)-3-fluorobenzene | C7H5Cl2F | CID 67875 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

1-Fluoro-3-(trifluoro-methyl)benzene - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

1-Bromo-3-(difluoromethoxy)-2-fluoro-benzene - ChemBK. Available at: [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. James Madison University. Available at: [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. Available at: [Link]

-

1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(DIFLUOROMETHOXY)FLUOROBENZENE | 34888-08-9 [m.chemicalbook.com]

- 8. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Spectroscopic Guide to 1-(Difluoromethoxy)-3-fluorobenzene: Structure, Properties, and Analytical Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Moieties

Fluorine has emerged as a crucial element in modern drug discovery.[2] Its unique properties, including high electronegativity and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's biological activity.[2] The difluoromethoxy group (-OCHF₂) in particular, offers a distinct combination of steric and electronic properties that can enhance metabolic stability and cell membrane permeability.[1] 1-(Difluoromethoxy)-3-fluorobenzene serves as a valuable building block in the synthesis of more complex molecules, making a detailed understanding of its spectral signature essential for reaction monitoring, quality control, and structural elucidation.

Molecular Structure and Predicted Spectral Features

The structure of this compound, with its distinct chemical environments for protons and carbons, gives rise to a predictable set of spectral data. The following sections will delve into the anticipated features in various spectroscopic techniques.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton of the difluoromethoxy group.

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 6.8 - 7.5 | Multiplet (m) | J(H-H), J(H-F) |

| -OCHF₂ | 6.5 - 7.0 | Triplet (t) | J(H-F) ≈ 70-80 |

Causality behind Predictions: The aromatic protons will appear as a complex multiplet due to spin-spin coupling with each other and with the fluorine atom on the ring. Their chemical shifts are influenced by the electron-withdrawing effects of the fluorine and difluoromethoxy substituents. The proton of the -OCHF₂ group is expected to be a triplet due to coupling with the two equivalent fluorine atoms, with a characteristically large H-F coupling constant.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom, with multiplicities arising from coupling to fluorine.

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-F (aromatic) | 160 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-250 |

| C-O | 155 - 160 | Triplet (t) | ²J(C-O-C-F) |

| Aromatic C-H | 100 - 130 | Doublets (d) or Triplets (t) | J(C-F) |

| -OCHF₂ | 115 - 120 | Triplet (t) | ¹J(C-F) ≈ 230-240 |

Causality behind Predictions: Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C-F)).[3] The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. Other aromatic carbons will show smaller two- or three-bond couplings to the fluorine atoms, resulting in doublets or triplets.[3]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5][6]

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | -105 to -115 | Multiplet (m) | J(F-H) |

| -OCHF ₂ | -80 to -90 | Doublet (d) | J(F-H) ≈ 70-80 |

Causality behind Predictions: The chemical shifts are predicted based on typical ranges for aromatic and difluoromethoxy fluorine atoms.[7] The aromatic fluorine will show coupling to the nearby aromatic protons, resulting in a multiplet. The two fluorine atoms of the difluoromethoxy group are equivalent and will appear as a doublet due to coupling with the single proton.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard one-pulse ¹⁹F spectrum. A proton-decoupled spectrum can also be acquired to simplify multiplets.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Sources

A Technical Guide to the Solubility of 1-(Difluoromethoxy)-3-fluorobenzene in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Difluoromethoxy)-3-fluorobenzene (CAS No. 34888-08-9) in organic solvents. Due to a lack of readily available quantitative solubility data in existing literature, this document outlines the theoretical principles governing its solubility, predictive analysis based on molecular structure, and detailed experimental protocols for determining its solubility profile. This guide is intended to be a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, enabling informed solvent selection for reactions, purifications, and formulation development.

Introduction: The Significance of Solubility in a Research Context

The solubility of a compound is a critical physicochemical parameter that dictates its application in numerous scientific endeavors. For a research chemical like this compound, understanding its solubility in various organic solvents is paramount for its effective use. Proper solvent selection impacts reaction kinetics, yield, and purity in chemical synthesis. Furthermore, in the realm of drug development, solubility is a key determinant of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, directly influencing its bioavailability and therapeutic efficacy. This guide provides the foundational knowledge to approach the solubility of this compound from both a predictive and an experimental standpoint.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is essential to predict its solubility behavior.

| Property | Value | Source |

| CAS Number | 34888-08-9 | [1] |

| Molecular Formula | C₇H₅F₃O | |

| Molecular Weight | 162.11 g/mol | [2] |

| Physical Form | Solid or Colorless to light yellow Liquid | [3] |

| Boiling Point | 129.9±30.0 °C (Predicted) | [3] |

| Density | 1.257±0.06 g/cm³ (Predicted) | [3] |

Note: The physical form is reported as both a solid and a liquid in different sources, suggesting a melting point close to ambient temperature.

Theoretical Framework for Solubility: A Predictive Analysis

The adage "like dissolves like" is the cornerstone of solubility prediction.[4] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.

Molecular Structure and Polarity

The structure of this compound features a benzene ring substituted with a fluorine atom and a difluoromethoxy group. The presence of electronegative fluorine and oxygen atoms introduces polarity into the molecule. The difluoromethoxy group, in particular, contributes to a significant dipole moment. However, the largely non-polar benzene ring constitutes a substantial portion of the molecule. Therefore, this compound can be classified as a moderately polar compound.

Intermolecular Forces

The primary intermolecular forces at play for this compound are:

-

Dipole-dipole interactions: Due to the polar C-F and C-O bonds.

-

London dispersion forces: Arising from the benzene ring and the overall electron cloud of the molecule.

The absence of hydrogen bond donors suggests that its solubility will be less favorable in protic solvents where hydrogen bonding is the dominant intermolecular force.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can predict the following solubility trends:

-

High Solubility: In moderately polar aprotic solvents that can engage in dipole-dipole interactions, such as acetone, ethyl acetate, and dichloromethane.

-

Moderate Solubility: In non-polar aromatic solvents like toluene, due to favorable pi-pi stacking interactions with the benzene ring, and in some polar aprotic solvents like acetonitrile.

-

Low Solubility: In highly polar protic solvents like water and methanol, where the compound's inability to donate hydrogen bonds would disrupt the solvent's strong hydrogen-bonding network.[5] It is also expected to have lower solubility in very non-polar aliphatic solvents like hexane, which primarily interact through weaker London dispersion forces.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, an experimental approach is necessary to determine the precise solubility of this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly classify the compound's solubility in a range of solvents.[6][7]

Protocol:

-

To a small test tube, add approximately 20-30 mg of this compound.

-

Add 1 mL of the selected solvent in 0.25 mL increments.

-

After each addition, cap the test tube and vortex for 30 seconds.

-

Visually inspect for complete dissolution.

-

Classify the solubility as:

-

Very Soluble: Dissolves completely upon the first addition.

-

Soluble: Dissolves completely after the full 1 mL is added.

-

Slightly Soluble: Some, but not all, of the compound dissolves.

-

Insoluble: No apparent dissolution.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each selected solvent in sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculate the original solubility in mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the logical flow for assessing the solubility of this compound.

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(Difluoromethoxy)-3-fluorobenzene

Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(Difluoromethoxy)-3-fluorobenzene (CAS No. 34888-08-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data on hazard identification, risk mitigation, emergency response, and proper disposal. By integrating established safety principles with compound-specific data, this paper aims to foster a culture of safety and precision in the laboratory.

Section 1: Compound Profile and Hazard Identification

This compound is a halogenated aromatic compound increasingly utilized as a building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the difluoromethoxy and fluoro- substituents, make it a valuable synthon. However, these same functional groups necessitate a thorough understanding of its potential hazards. Halogenated aromatic compounds as a class are known for a range of toxicological effects, including irritation and potential for liver dysfunction with prolonged exposure.[1] A proactive and informed approach to safety is therefore paramount.

Physical and Chemical Properties

A precise understanding of a compound's physical properties is the foundation of safe handling. For instance, its predicted boiling point and solid form at room temperature dictate containment strategies to prevent inhalation of dust or vapors.

| Property | Value | Source |

| CAS Number | 34888-08-9 | |

| Molecular Formula | C₇H₅F₃O | |

| Molecular Weight | 162.11 g/mol | |

| Physical Form | Solid | |

| Boiling Point (Predicted) | 129.9 ± 30.0 °C | [2] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [2] |

GHS Classification and Toxicological Insights

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.[3][4] this compound is classified with specific health hazards that demand rigorous control measures. The primary routes of exposure are oral, dermal, and inhalation.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

Source: Sigma-Aldrich

Toxicological Rationale: The primary acute hazard identified is oral toxicity. While comprehensive toxicological data for this specific molecule is not fully available, the broader class of halogenated aromatic hydrocarbons is associated with irritation of the eyes, skin, and respiratory tract.[1] The metabolic fate of the difluoromethoxy group is of particular interest; cleavage of C-F bonds can potentially release fluoride ions, a known metabolic toxin. Therefore, preventing absorption through any route is a critical safety objective. Inhalation of high vapor or dust concentrations may lead to symptoms such as headache, dizziness, and nausea.[5][6]

Section 2: Risk Assessment and Exposure Control

Effective risk management is built on the "Hierarchy of Controls," a framework that prioritizes the most effective measures for mitigating risk. This approach moves from engineering solutions to administrative controls and finally to personal protective equipment (PPE).

Caption: Hierarchy of Controls prioritizing safety measures.

Engineering Controls (Primary Barrier)

Engineering controls are the most effective means of isolating personnel from chemical hazards.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is crucial for preventing the inhalation of fine solid particles or any potential vapors, a primary risk associated with halogenated solvents.[7]

-

Ventilated Enclosures: For operations involving larger quantities or heating, a high-performance fume hood or a ventilated balance enclosure for weighing is mandatory.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of the material.

-

Hand Protection: Nitrile gloves are required for handling this compound.[7] Given that many halogenated organic compounds can be absorbed through the skin, it is essential to ensure glove integrity.[1] Always wash hands thoroughly with soap and water after handling.[8]

-

Eye Protection: Splash-proof chemical safety goggles are mandatory.[7] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.

-

Skin and Body Protection: A standard laboratory coat must be worn at all times. For procedures with a higher risk of spillage, a chemically resistant apron is recommended.

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for minimizing risk during routine laboratory operations.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the solid compound.

Caption: Standard workflow for handling solid reagents.

Storage Requirements

Proper storage is critical to maintaining chemical integrity and preventing accidents.

-

Container: Store in a tightly closed, original container.[6]

-

Location: Keep in a cool, dry, and well-ventilated area designated for combustible solids.[6]

-

Incompatibilities: Avoid storage with strong oxidizing agents, acids, and bases. While specific reactivity data is limited, the general principle is to segregate reactive chemical classes.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

The appropriate response depends on the scale of the spill.

Sources

- 1. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 2. 3-(DIFLUOROMETHOXY)FLUOROBENZENE | 34888-08-9 [m.chemicalbook.com]

- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. static.cymitquimica.com [static.cymitquimica.com]

The Difluoromethoxy Group: A Lynchpin in Modern Drug Design

A Technical Guide for Advanced Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry, providing a robust toolkit for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has carved out a unique and strategic niche. It is not merely another fluorinated substituent but a nuanced modulator, offering a distinct combination of properties that can resolve complex drug design challenges. This guide provides an in-depth analysis of the biological significance of the difluoromethoxy group, synthesizing its fundamental physicochemical characteristics with its profound impact on pharmacokinetic profiles and target interactions, tailored for researchers, scientists, and drug development professionals.

The Physicochemical Profile: A Triad of Influence

The utility of the difluoromethoxy group stems from a unique and advantageous balance of lipophilicity, electronics, and hydrogen bonding capacity, often positioning it as an intermediate and highly tunable alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1]

Lipophilicity: A Dynamic Parameter

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the -OCF₂H group.[4] Unlike the consistently lipophilic -OCF₃ group (Hansch π ≈ +1.04), the difluoromethoxy group exhibits a "dynamic lipophilicity" with a reported Hansch π value ranging from +0.2 to +0.6.[4] This dynamic nature arises from the group's ability to alter its conformation based on its surrounding chemical environment with a low rotational energy barrier.[4][5][6][7] This allows it to present a more polar face in an aqueous environment and a more lipophilic character in a lipid environment, a chameleon-like property invaluable for navigating the diverse environments within the body.

The replacement of a methyl group with a difluoromethyl group does not always lead to a predictable increase in lipophilicity; the change in the logarithm of the octanol-water partition coefficient (ΔlogP) can range from -0.1 to +0.4, highlighting the context-dependent nature of its effects.[8]

Table 1: Comparative Analysis of Methoxy and Fluorinated Methoxy Analogs

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

|---|---|---|---|

| Lipophilicity (Hansch π) | ~ -0.02 | +0.2 to +0.6 (Dynamic)[4] | ~ +1.04[4] |

| Electronic Effect | Electron-donating (Resonance) | Weakly electron-withdrawing | Strongly electron-withdrawing[9] |

| Hydrogen Bond (HB) Donor | No | Yes (Moderate)[10][11] | No |

| Metabolic Stability | Prone to O-demethylation[1][12] | High; blocks O-demethylation[1][13] | Very High[14] |

| Conformational Preference | Coplanar with aryl ring | No strong preference; flexible[3] | Orthogonal to aryl ring[4] |

Hydrogen Bonding: The "Lipophilic Hydrogen Bond Donor"

Perhaps the most compelling feature of the -OCF₂H group is its capacity to act as a moderate hydrogen bond (HB) donor.[10][15] The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage with hydrogen bond acceptors like backbone carbonyls in a protein active site.[11][15] This unique characteristic has led to the -OCF₂H group being termed a "lipophilic hydrogen bond donor".[8]

Its HB donor strength is comparable to that of thiophenols and anilines, though weaker than a hydroxyl group.[8][11] This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, preserving crucial binding interactions while simultaneously enhancing metabolic stability and modulating lipophilicity.[1][10][11][16]

Conformational Flexibility

The conformational profile of the -OCF₂H group further distinguishes it from its analogs. While aryl methoxy groups prefer a coplanar conformation with the aromatic ring and aryl trifluoromethoxy groups adopt a rigid orthogonal conformation, the aryl difluoromethoxy group exhibits no strong orientational preference.[3][4] This flexibility allows it to adopt the most favorable conformation to optimize binding within a target protein, providing a distinct advantage in structure-based drug design.[3]

Pharmacokinetic Ramifications: Enhancing Drug-like Properties

The unique physicochemical properties of the difluoromethoxy group translate directly into significant advantages in a molecule's pharmacokinetic profile.

Metabolic Stability: A Metabolic Shield

One of the primary drivers for incorporating the -OCF₂H group is to enhance metabolic stability.[1][2] Methoxy groups are frequently a point of metabolic vulnerability, susceptible to rapid O-demethylation by cytochrome P450 (CYP) enzymes.[1][12] Replacing a methoxy with a difluoromethoxy group effectively blocks this metabolic pathway due to the strength of the carbon-fluorine bonds.[1][12][13] This modification can significantly increase a drug's half-life, reduce clearance, and improve its overall bioavailability.[1][14]

Caption: Metabolic fate of methoxy vs. difluoromethoxy groups.

Bioisosterism: A Strategic Replacement

The ability of the -OCF₂H group to function as a bioisostere for several key functional groups is a cornerstone of its utility.[1][10]

-

Methoxy Group Bioisostere: As discussed, it serves as a metabolically robust replacement for the methoxy group, preventing O-demethylation.[1][13]

-

Hydroxyl/Thiol Group Bioisostere: Its capacity as a hydrogen bond donor allows it to replace hydroxyl and thiol groups.[1][10] This substitution often maintains or improves binding affinity while overcoming the liabilities associated with -OH and -SH groups, such as poor metabolic stability or high reactivity.

Caption: The -OCF₂H group as a strategic bioisostere.

Application in Signal Transduction: The JAK-STAT Pathway

The difluoromethoxy group has been successfully incorporated into kinase inhibitors, which target signaling pathways implicated in cancer and autoimmune disorders.[1] A prominent example is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. This pathway is a critical cascade that relays signals from extracellular cytokines to the nucleus, regulating genes involved in immunity and cell proliferation.[1] Dysregulation of the JAK-STAT pathway is linked to numerous diseases. The unique properties of the -OCF₂H group can be leveraged in the design of JAK inhibitors to optimize potency, selectivity, and pharmacokinetic profiles.

Caption: Intervention point for JAK inhibitors in the JAK-STAT pathway.

Experimental Protocols

To harness the full potential of the difluoromethoxy group, its impact must be empirically validated. The following are foundational protocols for assessing key properties.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Causality: This assay quantifies the rate at which a compound is metabolized by the primary enzymes responsible for drug metabolism (CYPs), located in the liver microsomes. A lower rate of metabolism for a -OCF₂H analog compared to its -OCH₃ counterpart provides direct evidence of improved metabolic stability.

Methodology:

-

Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) on ice.

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound and its analog (e.g., -OCH₃ version) in DMSO (e.g., 10 mM).

-

Prepare an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

In a 96-well plate, add potassium phosphate buffer.

-

Add the HLM to a final concentration of 0.5 mg/mL.

-

Add the test compound to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the line gives the rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k. A longer t₁/₂ for the -OCF₂H analog indicates greater metabolic stability.

-

Protocol 2: Determination of Octanol-Water Partition Coefficient (logP) via Shake-Flask Method

Causality: This classic method directly measures the lipophilicity of a compound. Comparing the logP values of -OCH₃ and -OCF₂H analogs quantifies the change in lipophilicity resulting from the substitution, validating its impact on this crucial ADME property.

Methodology:

-

Preparation:

-

Prepare a saturated solution of n-octanol in water and water in n-octanol by mixing equal volumes and allowing the phases to separate overnight.

-

Prepare a stock solution of the test compound in the aqueous phase.

-

-

Partitioning:

-

In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the n-octanol phase.

-

Seal the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.

-

-

Quantification:

-

Carefully sample a known volume from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous].

-

logP is the base-10 logarithm of P.

-

Conclusion

The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's armamentarium.[1] Its unique confluence of moderate and dynamic lipophilicity, hydrogen bond donating capability, and exceptional metabolic stability provides a sophisticated strategy for optimizing drug candidates.[1] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to overcome common drug development hurdles and design next-generation therapeutics with superior efficacy and pharmacokinetic profiles.[1]

References

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.

- The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties. Benchchem.

- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Benchchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- A Comparative Guide to the Influence of Trifluoromethoxy vs.

- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Deriv

- The F-Difluoromethyl Group: Challenges, Impact and Outlook.

- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- CF2H: a fascinating group for application in drug development enabling modul

- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- Simple Vector Considerations to Assess the Polarity of Partially Fluorin

- CF2H, a Hydrogen Bond Donor. PMC - NIH.

- Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups | CHIMIA [chimia.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chimia.ch [chimia.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

A Senior Application Scientist's Guide to the Electronic Effects of Difluoromethoxy vs. Trifluoromethoxy Groups

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[1] Among the arsenal of fluorine-containing motifs, the trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups have become privileged substituents.[2][3][4] While both are potent electron-withdrawing groups that enhance metabolic stability and modulate lipophilicity, they possess distinct electronic and conformational nuances.[1][2][5] This guide provides an in-depth, comparative analysis of the -OCHF₂ and -OCF₃ groups, moving beyond surface-level data to explore the fundamental causality behind their effects. We will examine their respective electronic signatures, impact on molecular properties like acidity and lipophilicity, and the stereoelectronic factors that govern their behavior. This analysis is grounded in field-proven experimental methodologies and case studies, offering researchers the authoritative insights needed to strategically deploy these groups in drug development.

Introduction: The Rise of Fluoroalkoxy Groups in Drug Design

The introduction of fluorine into bioactive molecules can profoundly alter their properties.[6] A single fluorine atom or a fluorinated group can modulate a compound's metabolic stability, membrane permeability, binding affinity, and pKa.[2][5] The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups exemplify this power.[3][4] They serve as bioisosteres for other functionalities and are often used to replace metabolically labile groups, such as a methoxy (-OCH₃) group, to block oxidative O-demethylation.[1][7]

The -OCF₃ group is often considered the benchmark due to its extreme electron-withdrawing nature and high metabolic stability.[5][8] However, the -OCHF₂ group has emerged as a more nuanced alternative, offering a distinct electronic profile and the potential for hydrogen bond donation—a feature absent in its perfluorinated counterpart.[1] Understanding the subtle yet significant differences between these two groups is critical for rational drug design. This guide will dissect these differences, providing a clear framework for their strategic application.

Fundamental Electronic Effects: A Primer

To appreciate the distinct properties of -OCHF₂ and -OCF₃, it is essential to understand the two primary mechanisms through which substituents exert electronic influence: the inductive effect and the resonance effect.[9][10][11][12]

-

Inductive Effect (Field Effect, I): This effect is transmitted through sigma (σ) bonds and is a consequence of the electronegativity difference between atoms.[10][13] Fluorine is the most electronegative element, giving both -OCHF₂ and -OCF₃ strong negative inductive effects (-I), meaning they withdraw electron density from the rest of the molecule.[10] This effect weakens with distance.[11][14]

-

Resonance Effect (Mesomeric Effect, R): This effect involves the delocalization of pi (π) electrons or lone pairs across a conjugated system.[9][13] The oxygen atom in both groups has lone pairs that can, in principle, be donated into an adjacent aromatic ring, resulting in a positive resonance effect (+R).[10]

The overall electronic character of a substituent is a balance of these two opposing forces. For fluoroalkoxy groups, the powerful -I effect typically dominates.

The Trifluoromethoxy (-OCF₃) Group: An Electron-Withdrawing Powerhouse

The -OCF₃ group is a potent electron-withdrawing substituent, a property primarily driven by the intense inductive pull of the three fluorine atoms.[6][15] This strong -I effect significantly outweighs the +R effect from the oxygen lone pair.

A key feature of the aryl trifluoromethyl ether linkage is its conformation. Due to steric hindrance and hyperconjugation effects (n_o → σ*_C–F), the -OCF₃ group adopts a conformation largely perpendicular to the plane of an attached aromatic ring.[2][16][17] This orthogonality minimizes the overlap between the oxygen's p-orbitals and the ring's π-system, effectively dampening the oxygen's ability to act as a resonance donor. The result is a group that is overwhelmingly electron-withdrawing in nature.

The Difluoromethoxy (-OCHF₂) Group: A Study in Nuance

Replacing one fluorine atom of the -OCF₃ group with hydrogen creates the -OCHF₂ group, a change that introduces significant nuance to its electronic and steric profile.

While still a strong electron-withdrawing group due to the two fluorine atoms, its inductive effect is attenuated compared to -OCF₃. The presence of the C-H bond reduces the overall electronegativity of the substituent. Furthermore, the smaller steric profile of the hydrogen atom compared to fluorine allows for greater conformational flexibility. While a perpendicular conformation is still favored in many systems, the energy barrier to rotation is lower than for -OCF₃, potentially allowing for more effective, albeit still weak, resonance donation in certain contexts. Crucially, the C-H bond introduces a hydrogen bond donor capability, a feature that can be exploited for specific molecular interactions within a biological target.[1]

Head-to-Head Comparison: -OCHF₂ vs. -OCF₃

The most effective way to understand these groups is through direct comparison of their measured electronic and physicochemical properties.

Electronic Properties: Hammett Constants

The Hammett equation (log(K/K₀) = σρ) is a cornerstone of physical organic chemistry that quantifies the electronic effect of a substituent on a reaction's rate or equilibrium constant.[18] The substituent constant, sigma (σ), is a direct measure of a group's electron-donating or -withdrawing strength. Positive σ values indicate an electron-withdrawing character.

| Parameter | -OCHF₂ | -OCF₃ | Interpretation |

| σ_meta_ (σ_m_) | 0.31 | 0.38 | Both are strongly electron-withdrawing at the meta position, where inductive effects dominate. -OCF₃ is slightly stronger. |

| σ_para_ (σ_p_) | 0.14 | 0.35 | At the para position, the electron-withdrawing nature of -OCF₃ is much more pronounced. The lower value for -OCHF₂ suggests a slightly greater counterbalancing resonance donation. |

Data compiled from various sources, representative values shown.

The Hammett constants confirm that both groups are electron-withdrawing. The greater σ_p value for -OCF₃ highlights how its orthogonal conformation effectively suppresses resonance donation, allowing its powerful inductive effect to dominate. The smaller σ_p value for -OCHF₂ suggests its slightly greater conformational flexibility may permit a more meaningful, though still minor, resonance contribution that partially offsets its inductive pull.

Impact on Physicochemical Properties

The electronic differences between -OCHF₂ and -OCF₃ manifest in tangible effects on key molecular properties critical for drug development.

An electron-withdrawing group stabilizes the conjugate base of an acid, thereby increasing its acidity (i.e., lowering its pKa).[14][19][20] This is clearly observed in substituted benzoic acids.

| Compound | pKa |

| Benzoic Acid | 4.20[21] |

| 4-Difluoromethoxybenzoic Acid | ~3.8 (Estimated) |

| 4-Trifluoromethoxybenzoic Acid | 3.65 |

| 4-Trifluoromethylbenzoic Acid | 3.75[22] |

pKa values are approximate and can vary with experimental conditions.

The data shows that both groups increase the acidity of benzoic acid compared to the unsubstituted parent. The stronger electron-withdrawing character of the -OCF₃ group leads to a lower pKa compared to the -OCHF₂ group, indicating it has a greater acidifying effect.[7]

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for membrane permeability and overall pharmacokinetics.[23] Higher logP values indicate greater lipophilicity.

| Group | Hansch Pi (π) Contribution |

| -OCH₃ (Methoxy) | -0.02 |

| -OCHF₂ (Difluoromethoxy) | +0.65 |

| -OCF₃ (Trifluoromethoxy) | +1.04[2] |

| -CF₃ (Trifluoromethyl) | +0.88[5] |

The Hansch hydrophobicity parameter (π) quantifies the contribution of a substituent to the overall logP of a molecule. Both fluoroalkoxy groups significantly increase lipophilicity compared to a methoxy group. The -OCF₃ group is substantially more lipophilic than the -OCHF₂, providing a wider range for chemists to tune this crucial property.[2][6]

A primary reason for incorporating these groups is to enhance metabolic stability. The C-F bond is significantly stronger than the C-H bond, making fluorinated groups resistant to oxidative metabolism by enzymes like cytochrome P450.[5][8] Both -OCHF₂ and -OCF₃ are much more stable than a methoxy group, which is prone to O-demethylation.[1][7] However, the C-H bond in the -OCHF₂ group represents a potential site for metabolism that is absent in the perfluorinated -OCF₃ group. While still generally robust, this makes the -OCHF₂ group potentially more liable to metabolic attack than -OCF₃, a factor that must be considered during lead optimization.

Experimental Protocol: Determination of Hammett Constants via pKa Measurement

The trustworthiness of electronic parameters like Hammett constants relies on robust, self-validating experimental systems. The determination of pKa values for a series of substituted benzoic acids is the foundational method for calculating σ values.[18][19]

Step-by-Step Methodology

-

Synthesis: Synthesize a series of meta- and para-substituted benzoic acids. This must include the unsubstituted benzoic acid (the reference compound), several compounds with known substituents (e.g., -Cl, -NO₂, -CH₃) to establish a standard curve, and the target compounds (e.g., p-difluoromethoxybenzoic acid and p-trifluoromethoxybenzoic acid).

-

Purity Confirmation: Ensure all synthesized compounds are of high purity (>98%) using techniques such as NMR, HPLC, and melting point analysis. Impurities can significantly affect pKa measurements.

-

Solution Preparation: Prepare standardized aqueous solutions (e.g., 0.01 M) of each benzoic acid derivative. A co-solvent like ethanol or DMSO may be required for compounds with poor water solubility, but its concentration must be kept constant across all samples.

-

Potentiometric Titration:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Place a known volume of the benzoic acid solution in a jacketed beaker maintained at a constant temperature (typically 25 °C).

-

Titrate the solution with a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Record the pH after each addition of titrant.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of maximum slope on the curve).

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). For higher accuracy, use derivative plots or computational fitting methods to determine the pKa.

-

-

Hammett Plot Construction:

-

Plot the experimentally determined pKa values for the standard, known benzoic acids against their established literature σ values.

-

Perform a linear regression on this data. The high linearity of this plot (R² > 0.95) validates the experimental system.[24]

-

The slope of this line is the reaction constant (ρ), which is defined as 1.0 for the dissociation of benzoic acids in water.

-

-

σ Value Calculation: Use the linear equation from the Hammett plot to calculate the σ values for the new substituents (-OCHF₂ and -OCF₃) from their experimentally measured pKa values.

Conclusion and Strategic Outlook

The choice between a difluoromethoxy and a trifluoromethoxy group is a strategic decision in drug design, not a simple substitution.

-

Choose -OCF₃ for:

-

Maximizing electron-withdrawing character to strongly influence the pKa of a distal group or modulate the electronics of an aromatic ring.

-

Achieving the highest possible metabolic stability.

-

Substantially increasing lipophilicity.

-

-

Choose -OCHF₂ for:

-

A more moderate electron-withdrawing effect.

-

Introducing a potential hydrogen bond donor to engage with a specific target residue.

-

Providing a smaller increase in lipophilicity compared to -OCF₃, allowing for finer tuning of the property.

-

When a slight metabolic liability (relative to -OCF₃) is acceptable.

-

By understanding the fundamental electronic, conformational, and physicochemical differences detailed in this guide, researchers can move beyond empirical screening and make rational, informed decisions. The continued development of synthetic methods to access these valuable motifs will no doubt expand their application, further cementing the role of fluoroalkoxy groups as powerful tools in the design of next-generation therapeutics.[2][3][4]

References

-

Mague, J. T. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 52(8), 2274-2286. [Link]

-

Angewandte Chemie International Edition. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie, 58(33), 11171-11181. [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5834. [Link]

-

ResearchGate. (2019). Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis. Angewandte Chemie International Edition. [Link]

-

ResearchGate. (n.d.). Synthesis of difluoromethyl ethers based on the reaction of oxygen nucleophiles with difluorocarbene. ResearchGate. [Link]

-

National Institutes of Health. (2017). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. European Journal of Medicinal Chemistry, 138, 93-108. [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]

-

PubMed. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent. Chemistry, 8(4), 799-804. [Link]

-

Chemical Review and Letters. (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 3(3), 115-126. [Link]

-

National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 15. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

ResearchGate. (2000). Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. Journal of Molecular Structure. [Link]

-

ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

-

ResearchGate. (2001). Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 105(21), 5212-5219. [Link]

-

Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(5), e3940. [Link]

-

Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 88(1), 121-126. [Link]

-

ResearchGate. (n.d.). Plot of the Hammett constants (σp/m values) versus emission maxima (in wavenumbers). ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]

-

Auburn University. (n.d.). Resonance and Induction Tutorial. [Link]

-

ResearchGate. (2002). Substituent effects on the electronic structure and pKa benzoic acid. International Journal of Quantum Chemistry, 88(1), 121-126. [Link]

-

Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table. [Link]

-

Slideshare. (n.d.). Resonance, inductive effect -----(Organic). [Link]

-

Fraunhofer-Publica. (2018). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. The Journal of Physical Chemistry A, 122(25), 5627-5633. [Link]

-

Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional groups. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). An Explanation of Substituent Effects. [Link]

-

PubMed. (2020). LogP determination for highly lipophilic hydrogen-bonding anion receptor molecules. Journal of Chromatography A, 1629, 461501. [Link]

-

PubChem. (n.d.). (Difluoromethoxy)benzene. [Link]

-

Semantic Scholar. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. [Link]

-

Wired Chemist. (n.d.). Hammett Sigma Constants. [Link]

-

University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. [Link]

-

Wikipedia. (n.d.). Lipophilic efficiency. [Link]

-

University of Florida. (n.d.). Organic and Main-Group Chemistry of the 2,4,6-Tris(trifluoromethyl)phenyl Substituent. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

PubChem. (n.d.). (Trifluoromethoxy)benzene. [Link]

-

Drug Hunter. (2022). Are Drugs Becoming More Lipophilic Over Time?. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 12. Resonance ,inductive effect -----(Organic ) | PPT [slideshare.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 15. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Hammett equation - Wikipedia [en.wikipedia.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. global.oup.com [global.oup.com]

- 22. 4-(Trifluoromethyl)benzoic acid 98 455-24-3 [sigmaaldrich.com]

- 23. acdlabs.com [acdlabs.com]

- 24. researchgate.net [researchgate.net]

The Strategic Imperative of Fluorination in Modern Drug Discovery: A Technical Guide

Executive Summary

The deliberate incorporation of fluorine into small-molecule drug candidates has transitioned from a niche tactic to a cornerstone of modern medicinal chemistry. Today, over 20% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its profound and often beneficial impact on molecular properties.[1][2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the strategic role of fluorination. We will move beyond a simple recitation of effects to explore the underlying physicochemical principles and the causal logic that drives experimental design. By understanding the "why" behind fluorination, from blocking metabolic hotspots to fine-tuning receptor interactions, development teams can more effectively harness its power to overcome preclinical challenges and design superior therapeutic agents.

The Unique Physicochemical Profile of Fluorine

To appreciate the utility of fluorine in drug design, one must first understand its fundamental atomic properties, which are distinct from all other elements.

-

High Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful inductive electron-withdrawing effect, which can dramatically alter the electronic landscape of a molecule.[4][5]

-

Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[4][5] This allows it to act as a bioisostere of hydrogen, replacing a C-H bond with a C-F bond without introducing significant steric bulk.[6]

-

The Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol), making it exceptionally stable and resistant to metabolic cleavage.[5][7][]

-

Low Polarizability: Fluorine holds its electrons tightly, resulting in weak dispersion forces and making it a poor hydrogen bond acceptor in many contexts.[5][9]

These core properties are the origin of fluorine's ability to modulate a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacodynamic activity.

Modulating Key Drug Properties Through Fluorination

The strategic placement of fluorine can profoundly influence a molecule's behavior in a biological system. The following sections detail the primary applications and the mechanistic rationale behind them.

Enhancing Metabolic Stability

Causality: A primary reason for incorporating fluorine is to block metabolic oxidation.[4][10] Many drug candidates fail due to rapid clearance by cytochrome P450 (CYP) enzymes, which often occurs at electron-rich or sterically accessible C-H bonds (e.g., benzylic positions).

Mechanism: By replacing a metabolically vulnerable hydrogen atom with fluorine, chemists leverage the exceptional strength of the C-F bond.[][11] This bond is highly resistant to the oxidative mechanisms employed by CYP enzymes, effectively "shielding" that position from metabolism.[12][13] This can dramatically increase the drug's half-life, improve oral bioavailability, and lead to a more predictable pharmacokinetic profile.[11][12]

Case Study: Ezetimibe. The development of the cholesterol absorption inhibitor Ezetimibe provides a classic example. An early lead compound was susceptible to metabolic oxidation at several sites. The strategic introduction of fluorine atoms onto the aromatic rings blocked these "metabolic soft spots," leading to a more stable and potent drug.[4][14]

Modulating Lipophilicity and Permeability

Causality: A drug's ability to cross cellular membranes to reach its target is governed by its lipophilicity, often measured as the octanol-water partition coefficient (LogP or LogD).[15][16] Fluorination is a powerful tool for fine-tuning this property.

Mechanism: The effect of fluorine on lipophilicity is highly context-dependent:

-

Fluoro-arenes: Replacing H with F on an aromatic ring generally increases lipophilicity (average ΔLogP of ~0.25).[6][17]

-

Aliphatic Fluorination: In contrast, adding fluorine to aliphatic chains often reduces lipophilicity due to the high electronegativity of the fluorine atom.[17]

-

Trifluoromethyl (CF₃) Groups: These groups are strongly lipophilic and can significantly increase a compound's ability to partition into lipid membranes.[12]

This modulation allows chemists to optimize a drug's solubility and permeability profile. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity, requiring a careful balance.[12]

| Property Change | Underlying Mechanism | Consequence for Drug Design |

| Increased Lipophilicity | Introduction of fluoroaromatic or CF₃ groups. | Enhanced membrane permeability, improved CNS penetration.[12][15] |

| Decreased Lipophilicity | Introduction of aliphatic fluorine or OCF₃ groups. | Improved aqueous solubility, potential reduction in off-target binding.[17] |

| Altered pKa | Strong inductive effect lowers basicity of nearby amines. | Modulates LogD at physiological pH, affecting solubility and transport.[18][19] |

Altering Acidity and Basicity (pKa)

Causality: The ionization state of a drug at physiological pH is critical for its solubility, receptor binding, and cell permeability. Fluorine's powerful electron-withdrawing nature provides a predictable way to modulate the pKa of nearby functional groups.[][18]

Mechanism: Placing a fluorine atom near a basic functional group, such as an amine, will significantly lower its pKa (making it less basic).[5][19] A decrease of 1-2 pKa units is common when fluorine is placed at the β- or γ-position to an amine.[20] This is a direct consequence of fluorine's inductive effect stabilizing the neutral form of the amine relative to its protonated (cationic) form.

Application: This strategy is frequently used to reduce the basicity of amines in CNS drug candidates. Highly basic compounds are often substrates for efflux transporters like P-glycoprotein (Pgp), which pump them out of the brain.[19][20] By lowering the pKa, the proportion of the neutral, more membrane-permeable species is increased, which can reduce Pgp efflux and improve brain exposure.[12][20]

Improving Binding Affinity and Conformation

Causality: Beyond its effects on ADME properties, fluorine can directly enhance a drug's binding affinity for its target protein.

Mechanism:

-

Conformational Control: The polar C-F bond can influence the molecule's preferred three-dimensional shape through steric and electronic effects, such as the gauche effect. This can "lock" the molecule into a bioactive conformation that fits more snugly into the protein's binding pocket, thereby increasing potency.[5][12]

-

Direct Binding Interactions: While not a classical hydrogen bond acceptor, the C-F bond can participate in favorable multipolar and electrostatic interactions with protein backbones (e.g., amide N-H or C=O groups).[9] These subtle interactions can contribute to the overall binding energy.

-

Bioisosterism: Fluorine and fluorinated groups can serve as effective bioisosteres for other atoms or functional groups.[21][22] For example, a CF₂H group can act as a bioisostere for a hydroxyl (OH) or thiol (SH) group, offering unique hydrogen bonding capabilities.[6]

Synthetic Strategies and Methodologies

The ability to strategically place fluorine atoms relies on a robust toolkit of synthetic methods. While a comprehensive review is beyond the scope of this guide, key approaches are summarized below.

Workflow: Late-Stage Deoxyfluorination of an Aliphatic Alcohol

This protocol describes a common, self-validating system for introducing fluorine late in a synthetic sequence, which is crucial for efficiently exploring structure-activity relationships.

Objective: To replace a secondary alcohol with a fluorine atom using a modern deoxyfluorination reagent.

Protocol:

-

Reagent Preparation: In a nitrogen-purged glovebox, prepare a stock solution of PhenoFluor (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM). Rationale: PhenoFluor is a commercially available, stable reagent that is effective for a wide range of substrates, including those sensitive to harsher conditions.[23]

-

Substrate Dissolution: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the complex alcohol substrate (1.0 equivalent) in anhydrous DCM.

-

Reaction Initiation: Cool the substrate solution to 0 °C using an ice bath. Add the PhenoFluor solution dropwise over 10 minutes. Rationale: Slow addition at a reduced temperature helps to control any potential exotherm and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Self-Validation: The disappearance of the starting material and the appearance of a new, typically more nonpolar spot (by TLC), provides real-time validation of the reaction's progress.

-

Workup and Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired fluorinated analog. Final Validation: Characterization of the purified product by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with mass spectrometry, confirms the successful and regioselective incorporation of fluorine.

Conclusion and Future Outlook

Fluorine is far more than a simple hydrogen isostere; it is a powerful tool for rationally designing molecules with optimized pharmacokinetic and pharmacodynamic properties.[12][24] Its strategic application can mitigate common drug development risks such as poor metabolic stability and low bioavailability.[11][17] As synthetic methodologies for precise, late-stage fluorination continue to advance, the ability of medicinal chemists to fine-tune molecular properties will only grow.[23][25] Furthermore, the use of the fluorine-18 isotope in Positron Emission Tomography (PET) imaging is an expanding field, enabling non-invasive diagnostics and the study of drug distribution in vivo.[4][24] A deep, mechanistic understanding of fluorine's effects is therefore not just beneficial but essential for the modern drug hunter aiming to deliver safe and effective new medicines.

References

-

Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025;7(2):154-160.

-

Taylor & Francis. The role of fluorine in medicinal chemistry.

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development.

-

NIH. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC.

-